molecular formula C12H14ClNO5S B2367144 Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate CAS No. 445224-63-5

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B2367144
CAS No.: 445224-63-5
M. Wt: 319.76
InChI Key: JYCBXPKSQXFWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate” is a chemical compound with the empirical formula C12H14ClNO5S . It is sold by Sigma-Aldrich and is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is O=S(N1CCOCC1)(C2=CC(C(OC)=O)=C(Cl)C=C2)=O . This provides a textual representation of the compound’s structure. The InChI string, another form of structural representation, is 1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 .

Scientific Research Applications

Analytical Chemistry and Cosmetics

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate has been utilized in the field of analytical chemistry. A study by Wu et al. (2008) developed an ultra performance liquid chromatography (UPLC) method for determining various preservatives in cosmetics. While the study did not specifically target this compound, it highlighted the importance of accurate analytical methods in cosmetics, potentially applicable to this compound as well Wu, T., Wang, C., Wang, X., & Ma, Q., (2008).

Metabolism and Toxicology

In toxicology and metabolism studies, the structural analogs of this compound, particularly synthetic cannabinoid receptor agonists like QMMSB, have been examined for their metabolic pathways. Richter et al. (2022) delved into the in vitro metabolic fate of QMMSB, providing insights into the metabolic processes involving ester hydrolysis, which is relevant due to the structural similarity with this compound Richter, M. J., Wagmann, L., Kavanagh, P., Brandt, S., & Meyer, M. R., (2022).

Material Science and Sensor Development

In material science and sensor development, derivatives of benzoates, similar to this compound, have been utilized in creating novel anion sensors. Ma et al. (2013) reported the development of anion sensors using benzoate derivatives, showcasing the applicability of such compounds in the development of sensory materials Ma, J., Li, Z., Zong, Y., Men, Y., & Xing, G., (2013).

Pharmacological Research

Pharmacological research has seen the use of morpholin-4-ylsulfonyl benzoate derivatives. Kalo et al. (1995) investigated compounds related to this chemical structure for their gastroprokinetic activity, indicating the potential of this compound derivatives in pharmacological applications Kalo, S., Morie, T., Yoshida, N., Fujiwara, I., & Kon, T., (1995).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid .

Properties

IUPAC Name

methyl 2-chloro-5-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBXPKSQXFWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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